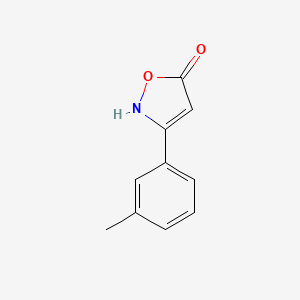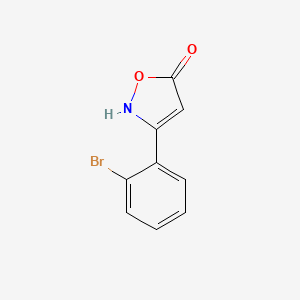
3-(2-Bromophenyl)-1,2-oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Bromophenyl)-1,2-oxazol-5-ol” is a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The “3-(2-Bromophenyl)” part of the name indicates that a bromophenyl group is attached to the third position of the oxazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an oxazole ring with a bromophenyl group attached at the third position. The bromine atom in the bromophenyl group would be a significant site of reactivity due to its electrophilic nature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The oxazole ring could potentially contribute to the compound’s stability and reactivity .
Aplicaciones Científicas De Investigación
Oxazolone Metabolism and Mechanism
The compound 3-(2-Bromophenyl)-1,2-oxazol-5-ol, as part of the 2H-oxazole class, is involved in the novel ring oxidation process to 2-oxazolone, a type of cyclic carbamate. This reaction, catalyzed by aldehyde oxidase, is significant in liver cytosols of various species, with variations in reactivity observed across species (Arora et al., 2012).
Antimicrobial and Antifungal Properties
Several studies highlight the antimicrobial and antifungal capabilities of compounds structurally related to this compound. For instance, derivatives of oxazol-5(4H)-ones have shown considerable activity against various microbial and fungal strains, suggesting potential pharmaceutical applications (Rosca, 2020), (Bărbuceanu et al., 2020).
Synthesis and Characterization
Research efforts have been dedicated to the synthesis and characterization of compounds within the same chemical family. Studies have been conducted on the structural properties, synthesis methods, and the potential for various applications in fields like material sciences and pharmacology (Jiang et al., 2014), (Sampal et al., 2018).
Antioxidant Activity
Certain bromophenol compounds, related in structure to this compound, have been identified as potent antioxidants, suggesting potential for inclusion in food preservation and health supplements to prevent oxidative damage (Li et al., 2011).
Spectroscopic Analysis
Studies have also delved into the mass spectrometric behavior of oxazolones, providing insights into the stability and reactivity of these compounds. Such research can guide the development of new compounds and the refinement of analytical techniques (Crisma et al., 1988).
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of sm cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in sm cross-coupling reactions , it can be inferred that the compound might affect pathways related to carbon–carbon bond formation.
Result of Action
In the context of sm cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds .
Action Environment
It is known that sm cross-coupling reactions, in which similar compounds are used, benefit from exceptionally mild and functional group tolerant reaction conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-bromophenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBURDFGFPLVOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)ON2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

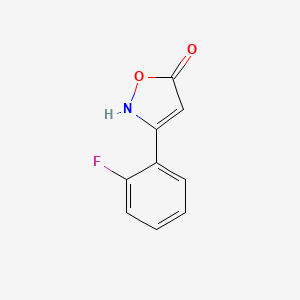
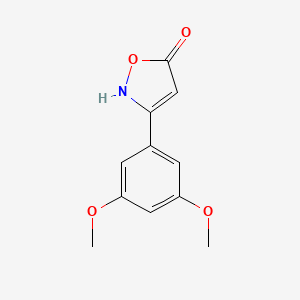

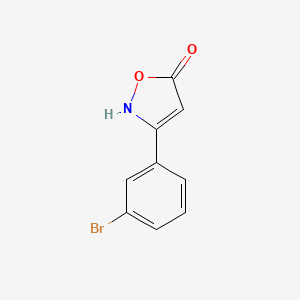
![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)
![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)
![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)
![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)
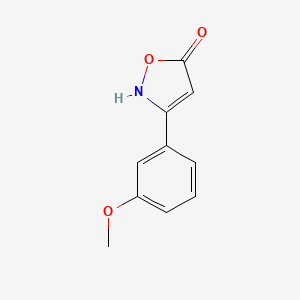
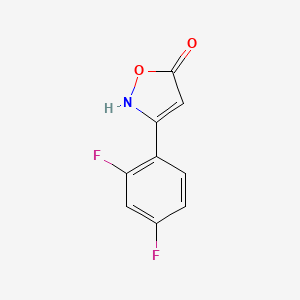
![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)
